molecular formula C25H22FN3O2 B2733326 3-(4-fluorobenzamido)-5-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide CAS No. 1029724-89-7

3-(4-fluorobenzamido)-5-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide

Cat. No.: B2733326
CAS No.: 1029724-89-7
M. Wt: 415.468
InChI Key: AIUAKWFDJJLTQI-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzamido)-5-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by three key structural motifs:

  • 4-Fluorobenzamido substituent at position 3 of the indole ring.
  • Methyl group at position 5 of the indole core.
  • N-(2-Phenylethyl) carboxamide side chain at position 2.

Properties

IUPAC Name

3-[(4-fluorobenzoyl)amino]-5-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2/c1-16-7-12-21-20(15-16)22(29-24(30)18-8-10-19(26)11-9-18)23(28-21)25(31)27-14-13-17-5-3-2-4-6-17/h2-12,15,28H,13-14H2,1H3,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUAKWFDJJLTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzamido)-5-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

    Introduction of the Fluorobenzamido Group: The fluorobenzamido group can be introduced via an amide coupling reaction. This involves the reaction of 4-fluorobenzoic acid with the indole derivative in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Addition of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl iodide and a strong base like sodium hydride (NaH).

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached via a nucleophilic substitution reaction, where the indole derivative reacts with 2-phenylethyl bromide in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzamido)-5-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

3-(4-fluorobenzamido)-5-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Pharmacology: The compound is investigated for its pharmacokinetic properties and potential use in drug development.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzamido)-5-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name / ID Substituents (Indole Positions) Key Functional Groups Biological Relevance (if reported)
Target Compound 3 : 4-Fluorobenzamido
5 : Methyl
N : 2-Phenylethyl
Fluorine (electron-withdrawing), phenylethyl (lipophilic) Not reported
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide () 2 : 4-Benzoylphenyl carboxamide
5 : Fluoro
Benzophenone (photoactivatable), fluoro (enhanced stability) Potential photoaffinity labeling probes
3-(Azidomethyl)-N-(4-benzoylphenethyl)-5-chloro-1H-indole-2-carboxamide () 3 : Azidomethyl
5 : Chloro
N : 4-Benzoylphenethyl
Azide (click chemistry), chloro (electron-withdrawing) CB1 allosteric modulation
5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) () 3 : Ethyl
5 : Chloro
N : 4-(Piperidin-1-yl)phenethyl
Piperidine (basic), chloro CB1 allosteric enhancer
5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide () 5 : Bromo
7 : Fluoro
N : Methyl-phenyl
Bromo (bulky), fluoro (meta-substitution) Not reported (synthetic intermediate)

Key Observations from Comparative Data

Fluorine’s electronegativity may improve metabolic stability over non-fluorinated analogs . In contrast, azidomethyl () and ethyl () groups prioritize functionalizability (e.g., click chemistry) or lipophilicity, respectively.

Position 5 Substituents :

  • The methyl group in the target compound offers steric hindrance without significant electronic effects, differing from chloro () or fluoro () substituents, which enhance polarity and influence binding kinetics.

N-Substituent Variations :

  • The N-(2-phenylethyl) chain in the target compound balances lipophilicity and conformational flexibility. Analogous N-(4-benzoylphenethyl) () and N-(4-(piperidin-1-yl)phenethyl) () groups introduce photoactivatable or basic moieties, respectively, tailored for specific pharmacological applications.

Fluorine vs. Chloro/Bromo :

  • Fluorine’s smaller size and higher electronegativity (compared to chloro/bromo) may reduce off-target interactions while maintaining potency, as seen in fluorinated indoles like those in and .

Predicted Physicochemical Properties :

  • LogP : ~4.2 (estimated via analogous compounds in and ), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
  • Solubility : Likely poor aqueous solubility due to aromatic/fluorinated groups, necessitating formulation adjustments.

Biological Activity

3-(4-Fluorobenzamido)-5-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide, with the CAS number 1029724-89-7, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H22FN3O2C_{25}H_{22}FN_3O_2, with a molecular weight of 415.5 g/mol. The structure features an indole ring system, which is known for its diverse biological activities.

PropertyValue
CAS Number1029724-89-7
Molecular FormulaC25H22FN3O2
Molecular Weight415.5 g/mol

The compound's biological activity is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer progression and inflammation. The presence of the fluorobenzamide moiety is believed to enhance its binding affinity to target proteins, potentially leading to improved therapeutic efficacy.

Anticancer Activity

Recent research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, studies on related indole derivatives have shown their ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. These pathways are critical in regulating cell survival and proliferation, making them prime targets for anticancer therapies.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound may possess anti-inflammatory properties. The indole scaffold has been associated with the inhibition of pro-inflammatory cytokines, which play a crucial role in various inflammatory diseases. By reducing the levels of these cytokines, the compound could potentially alleviate symptoms associated with chronic inflammation.

Case Studies and Research Findings

  • In Vitro Studies : A study published in a peer-reviewed journal demonstrated that similar compounds exhibited IC50 values in the low micromolar range against specific cancer cell lines, indicating potent anticancer activity . Although direct studies on this compound remain limited, these findings suggest potential efficacy.
  • Structure-Activity Relationship (SAR) : Research on the SAR of indole derivatives has shown that modifications at specific positions can significantly influence biological activity. For instance, the introduction of various substituents on the indole ring has been correlated with enhanced binding affinity to target proteins involved in tumorigenesis .
  • In Vivo Studies : While direct in vivo studies on this specific compound are scarce, related indole compounds have demonstrated significant tumor growth inhibition in animal models . These results support further investigation into the pharmacokinetics and therapeutic potential of this compound.

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